3-(4-Fluorophenyl)pentanedioic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128774. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZZQTFKXGQNLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188044 |

Source

|

| Record name | 3-(4-Fluorophenyl)glutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3449-63-6 |

Source

|

| Record name | 3-(4-Fluorophenyl)pentanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3449-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)glutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003449636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3449-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Fluorophenyl)glutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorophenyl)glutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(4-Fluorophenyl)pentanedioic acid chemical properties

An In-Depth Technical Guide to 3-(4-Fluorophenyl)pentanedioic Acid: Properties, Synthesis, and Applications

Introduction

This compound, also known as 3-(4-fluorophenyl)glutaric acid, is a dicarboxylic acid derivative with significant potential in the fields of medicinal chemistry and materials science. Identified by its CAS Number 3449-63-6, this compound belongs to a class of glutaric acid analogues that serve as versatile scaffolds and building blocks for more complex molecules.[1][2]

The strategic incorporation of a fluorine atom onto the phenyl ring distinguishes this molecule from its non-halogenated or alternatively halogenated counterparts. Fluorine substitution is a well-established strategy in drug design to modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.

This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, established synthetic protocols, analytical characterization methods, and its potential applications, particularly within the context of drug development. Its structural similarity to 3-(4-chlorophenyl)pentanedioic acid, a key intermediate in the synthesis of the muscle relaxant Baclofen, underscores its relevance as a target for synthetic and medicinal chemists.[3]

Physicochemical Properties

The core properties of this compound are summarized below. Where direct experimental data is unavailable, properties are inferred from closely related analogues, such as the chloro-derivative, to provide a functional baseline for researchers.

| Property | Value | Source |

| CAS Number | 3449-63-6 | [1][4] |

| Molecular Formula | C₁₁H₁₁FO₄ | |

| Molecular Weight | 226.2 g/mol | |

| Appearance | White solid / powder | Inferred from analogues[3][5] |

| Melting Point | 145-147 °C | [4] |

| Boiling Point (Est.) | ~394.4 °C (for chloro-analogue) | [3] |

| Density (Est.) | ~1.4 g/cm³ (for chloro-analogue) | [3] |

| Solubility | Soluble in DMSO, slightly soluble in methanol (for chloro-analogue) | [5] |

The melting point of 145-147 °C indicates good thermal stability under standard laboratory conditions.[4] The solubility profile, likely favoring polar organic solvents, is typical for a molecule containing two carboxylic acid groups and an aromatic ring.

Synthesis and Purification

A reliable synthetic route to this compound involves the hydrolysis of a tri-ester precursor. This method provides a high yield and a straightforward purification process.

Synthetic Protocol: Hydrolysis of 2-(4-Fluorophenyl)-1,1,3-trimethoxycarbonylpropane

This protocol is adapted from a documented procedure and demonstrates a robust method for preparing the target compound.[4]

Step 1: Saponification

-

Dissolve the starting material, 2-(4-Fluorophenyl)-1,1,3-trimethoxycarbonylpropane (6.7 g, 21.5 mmol), in methanol (100 ml) in a suitable reaction vessel.

-

At room temperature, slowly add an aqueous solution of sodium hydroxide (3N, 23 ml, 69 mmol) to the stirred solution.

-

Continue stirring the reaction mixture for 12 hours to ensure complete hydrolysis of the ester groups.

Causality: Sodium hydroxide, a strong base, acts as the nucleophile to attack the carbonyl carbons of the three methoxycarbonyl groups, leading to their saponification (hydrolysis) into carboxylate salts. A molar excess of NaOH is used to drive the reaction to completion.

Step 2: Acidification and Decarboxylation

-

After 12 hours, concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

To the resulting concentrate, add water (20 ml) and, while cooling in an ice bath, slowly add concentrated hydrochloric acid (10 ml).

-

Heat the acidified mixture to reflux.

Causality: The addition of strong acid (HCl) serves two purposes. First, it protonates the carboxylate intermediates to form carboxylic acids. Second, the resulting geminal dicarboxylic acid (malonic acid derivative) is unstable to heat and undergoes decarboxylation upon refluxing to yield the final product.

Step 3: Extraction and Purification

-

Cool the reaction mixture and extract the product with ethyl acetate.

-

Combine the organic phases and wash sequentially with water and a saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by crystallization from ethyl acetate, followed by washing with hexane to afford pure this compound.

Causality: Ethyl acetate is an effective solvent for extracting the moderately polar product from the aqueous phase. Washing with brine helps to remove residual water from the organic layer. Crystallization is a highly effective method for purifying solid organic compounds, leveraging differences in solubility between the product and impurities.

Diagram: Synthetic Workflow

Caption: Synthetic pathway for this compound.

Spectroscopic and Analytical Characterization

Structural confirmation of this compound relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule in solution.

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. The reported spectrum in DMSO-d₆ shows characteristic signals.[4]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 12.1 | br s | - | 2H, -COOH |

| 7.22-7.40 | m | - | 2H, Ar-H (ortho to F) |

| 7.00-7.20 | m | - | 2H, Ar-H (meta to F) |

| 3.20-3.56 | m | - | 1H, CH (benzylic) |

| 2.64 | dd | 15.8, 6.2 | 2H, -CH₂- |

| 2.48 | dd | 15.8, 8.8 | 2H, -CH₂- |

¹⁹F NMR: This technique is crucial for confirming the presence and chemical environment of the fluorine atom. A single signal, likely a multiplet due to coupling with ortho-protons, is expected in the characteristic region for an aryl-fluoride.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For a molecule like this, Electrospray Ionization (ESI) in negative mode is an ideal technique due to the acidic protons.[8]

Expected Fragmentation:

-

Deprotonation: The initial species observed would be the [M-H]⁻ ion at m/z 225.2.

-

Loss of CO₂: A common fragmentation for carboxylic acids is the loss of carbon dioxide (44 Da), leading to a fragment at m/z 181.2.

-

Loss of H₂O: The loss of a water molecule (18 Da) from the [M-H]⁻ ion is also possible, yielding a fragment at m/z 207.2.

Diagram: Proposed ESI-MS Fragmentation Pathway

Caption: Proposed fragmentation of this compound in ESI-MS.

Applications in Research and Drug Development

Core Scaffold in Medicinal Chemistry

The glutaric acid backbone is a proven scaffold in pharmaceutical design. The most direct therapeutic analogue is Baclofen, a GABA-B receptor agonist, which is synthesized from the chloro-analogue of the title compound.[3] This establishes this compound as a highly valuable starting material for creating novel Baclofen analogues or other GABA-ergic agents. The fluorine atom can be used to fine-tune receptor binding and pharmacokinetic profiles.

The Role of the Fluorophenyl Moiety

The introduction of a fluorine atom into a phenyl ring is a cornerstone of modern medicinal chemistry for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is very strong, allowing fluorine to act as a "metabolic shield," blocking sites that are susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Enhanced Binding: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing binding affinity and selectivity.

-

Modulation of pKa and Lipophilicity: Fluorine's electron-withdrawing nature can alter the acidity of nearby functional groups and modify the overall lipophilicity of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

Potential Therapeutic Areas

While direct pharmacological data on this compound is limited, the broader class of fluorophenyl-containing molecules has demonstrated a wide range of biological activities. This suggests that derivatives of the title compound could be explored in several areas:

-

Neuroscience: As discussed, its relation to Baclofen makes it a candidate for developing new central nervous system agents. Related fluorophenyl derivatives have been investigated as 5-HT₂A receptor inverse agonists with potential antipsychotic utility.[9]

-

Oncology: Fluorinated compounds are prevalent in cancer therapy. Novel quinazoline derivatives containing fluorophenyl groups have been developed as selective Aurora Kinase B inhibitors, a promising target in oncology.[10][11]

-

Antimicrobial Agents: Pyrazole derivatives incorporating a 3-(4-fluorophenyl) moiety have shown promising antibacterial and antifungal activities.[12]

Safety and Handling

As a dicarboxylic acid, this compound should be handled with standard laboratory precautions. Based on GHS information for structurally similar compounds like its bromo-analogue, it may be harmful if swallowed and can cause skin and serious eye irritation.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a well-defined chemical entity with significant, largely untapped potential. Its established synthesis and clear spectroscopic signature make it an accessible building block for research chemists. The strategic placement of the fluorine atom on the phenyl ring provides a powerful tool for modulating molecular properties, making this compound a highly attractive scaffold for developing novel therapeutics in oncology, neuroscience, and infectious disease. This guide serves as a foundational resource for scientists and researchers looking to explore the rich chemistry and potential applications of this versatile molecule.

References

- Exploring 3-(4-Chlorophenyl)

- This compound - AbacipharmTech-Global Chemical supplier. (URL: )

- 3-(4-Chlorophenyl)pentanedioic acid | Sigma-Aldrich. (URL: )

-

Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000661). (URL: [Link])

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (URL: [Link])

-

3-(4-bromophenyl)pentanedioic Acid | C11H11BrO4 | CID 10684683 - PubChem. (URL: [Link])

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

Chemical Properties of Pentanedioic acid (CAS 110-94-1) - Cheméo. (URL: [Link])

-

A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. (URL: [Link])

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF - ResearchGate. (URL: [Link])

-

Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. (URL: [Link])

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH. (URL: [Link])

-

Dalton Transactions - UVIC. (URL: [Link])

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. (URL: [Link])

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. (URL: [Link])

-

displays the 1 H NMR spectrum of a 1,1,1-trifluoro-2,4-pentanedione... - ResearchGate. (URL: [Link])

-

Pentanedioic acid, 3-(4-chlorophenyl)- - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

Sources

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. 3-(4-fluorophenyl)glutaric acid suppliers & manufacturers in China [m.chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. 3-(4-fluorophenyl)glutaric acid | 3449-63-6 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. 3-(4-bromophenyl)pentanedioic Acid | C11H11BrO4 | CID 10684683 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Fluorophenyl)pentanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on 3-(4-Fluorophenyl)pentanedioic acid (CAS 3449-63-6). This document is designed not as a rigid set of instructions, but as a comprehensive resource grounded in scientific principles and practical expertise. The synthesis of novel compounds and their subsequent analysis are pivotal in the advancement of pharmaceutical sciences. Within this guide, we will explore the synthesis, purification, characterization, and potential applications of this fluorinated glutaric acid analog. The methodologies described herein are presented with a focus on not just the "how," but the "why," to empower researchers to not only replicate but also adapt and troubleshoot these processes. Every protocol is designed as a self-validating system, with an emphasis on achieving high purity and comprehensive characterization.

Introduction to this compound

This compound, also known as 3-(4-fluorophenyl)glutaric acid, is a dicarboxylic acid derivative. Its structure, featuring a central glutaric acid backbone substituted with a 4-fluorophenyl group at the 3-position, makes it a molecule of significant interest in medicinal chemistry and materials science. The incorporation of a fluorine atom into an organic molecule can profoundly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Glutaric acid and its derivatives are known to be important intermediates in the synthesis of various pharmaceuticals.[2] For instance, the closely related compound, 3-(4-chlorophenyl)pentanedioic acid, is a key intermediate in the synthesis of Baclofen, a muscle relaxant.[3] This suggests that this compound could serve as a valuable building block for novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application and handling.

| Property | Value | Source |

| CAS Number | 3449-63-6 | [4] |

| Molecular Formula | C₁₁H₁₁FO₄ | [4] |

| Molecular Weight | 226.2 g/mol | [4] |

| Appearance | White to off-white powder or crystals | Commercially available data |

| Purity | Typically ≥95% | Commercially available data |

Synthesis and Purification

The synthesis of 3-arylglutaric acids can be efficiently achieved through a multi-step process commencing with a Knoevenagel condensation, followed by a Michael addition, and culminating in hydrolysis and decarboxylation.[2] This approach offers a versatile and robust route to the target molecule, this compound.

Synthetic Pathway Overview

The overall synthetic strategy is depicted below. It begins with the reaction of 4-fluorobenzaldehyde and diethyl malonate.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established methods for the synthesis of 3-arylglutaric acids.[2][5][6]

Step 1: Knoevenagel Condensation to form Diethyl (4-fluorobenzylidene)malonate

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-fluorobenzaldehyde (1.0 eq), diethyl malonate (1.1 eq), and toluene (as solvent).

-

Add a catalytic amount of piperidine and acetic acid.

-

Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl (4-fluorobenzylidene)malonate.

Step 2: Michael Addition to form Triethyl 1-(4-fluorophenyl)propane-1,1,3-tricarboxylate

-

Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to absolute ethanol under an inert atmosphere.

-

To this solution, add diethyl malonate (1.1 eq) dropwise at 0°C.

-

Add the crude diethyl (4-fluorobenzylidene)malonate from Step 1, dissolved in ethanol, to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, neutralize the reaction with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude triethyl ester.

Step 3: Hydrolysis and Decarboxylation to this compound

-

To the crude triethyl ester from Step 2, add an excess of a strong acid, such as concentrated hydrochloric acid or a mixture of hydrobromic acid and acetic acid.[7]

-

Heat the mixture to reflux for several hours to ensure complete hydrolysis of the esters and subsequent decarboxylation.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which should cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash with cold water.

Purification Protocol

The crude this compound can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of a suitable hot solvent. Based on procedures for similar compounds, solvents like methyl isobutyl ketone, acetone, or an ethanol/water mixture could be effective.[8][9]

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

Analytical Characterization

A comprehensive analytical workflow is crucial to confirm the identity, purity, and structure of the synthesized compound.

Sources

- 1. Synthesis and antitumor activity of novel 3,4-diaryl squaric acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. innospk.com [innospk.com]

- 4. 3-(4-Chlorophenyl)pentanedioic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Michael Addition [organic-chemistry.org]

- 7. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

Introduction: The Significance of Fluorinated Scaffolds

An In-depth Technical Guide to the Molecular Structure of 3-(4-Fluorophenyl)pentanedioic Acid

Abstract: This technical guide provides a comprehensive examination of this compound, a fluorinated derivative of glutaric acid. The document elucidates the molecule's structural features through detailed spectroscopic analysis, explores its synthesis and purification, and discusses the chemical rationale behind its architecture. By contextualizing its properties with those of related pharmacologically relevant compounds, this guide serves as a critical resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel chemical entities.

This compound, also known as 3-(4-fluorophenyl)glutaric acid, belongs to a class of substituted dicarboxylic acids. The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. This guide delves into the specific molecular characteristics of the title compound, providing the foundational knowledge necessary for its application as a versatile chemical intermediate and building block.

Part 1: Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's physical and spectroscopic properties is fundamental to its application. These characteristics not only confirm its identity and purity but also offer profound insights into its structural and electronic nature.

Key Physicochemical Properties

The essential properties of this compound are summarized below. These data are critical for handling, storage, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 3449-63-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁FO₄ | [3] |

| Molecular Weight | 226.2 g/mol | [3][4] |

| Appearance | White Solid | [5] |

| Melting Point | 144-147 °C | [1][3] |

| Density | 1.362 g/cm³ | [3] |

| Boiling Point | 360.6°C at 760 mmHg | [3] |

| Flash Point | 171.9°C | [3] |

| Synonyms | 3-(4-fluorophenyl)glutaric acid, Pentanedioic acid, 3-(4-fluorophenyl)- | [3] |

Spectroscopic Elucidation of the Molecular Structure

Spectroscopic data provides an unambiguous fingerprint of a molecule's atomic connectivity and chemical environment. The ¹H-NMR spectrum is particularly informative for confirming the structure of this compound.

¹H-NMR Spectroscopy: The proton NMR spectrum serves to map the hydrogen environments within the molecule. A published spectrum in DMSO-d₆ shows the following key signals:

-

δ 12.1 (2H, br s): This broad singlet corresponds to the two acidic protons of the carboxylic acid groups. Its broadness is characteristic of protons undergoing chemical exchange.[1]

-

δ 7.22-7.40 (2H, m) & 7.00-7.20 (2H, m): These two multiplets represent the four protons on the 4-fluorophenyl ring. The fluorine substituent creates a complex splitting pattern, typical of an AA'BB' system, confirming the para-substitution.[1]

-

δ 3.20-3.56 (1H, m): This multiplet is attributed to the single proton at the C3 position (the methine proton), which is coupled to the four adjacent methylene protons.[1]

-

δ 2.64 (2H, dd) & 2.48 (2H, dd): These two signals, appearing as doublets of doublets, correspond to the four methylene protons (C2 and C4) of the glutaric acid backbone. The diastereotopic nature of these protons, adjacent to the C3 chiral center, results in their distinct chemical shifts and complex coupling patterns.[1]

Part 2: Molecular Architecture and Stereochemistry

The arrangement of atoms in three-dimensional space dictates the molecule's function. The structure of this compound contains several features of chemical and potential biological interest.

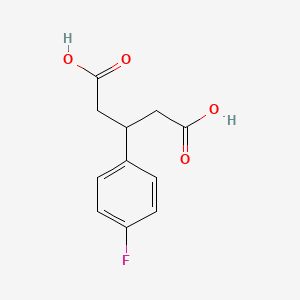

Caption: 2D structure of this compound.

Core Structural Features

-

Glutaric Acid Backbone: The five-carbon dicarboxylic acid chain provides a flexible scaffold. The two carboxylic acid groups are key functional handles for derivatization, such as forming amides or esters, and are crucial for potential interactions with biological targets.

-

4-Fluorophenyl Substituent: The planar phenyl ring introduces rigidity. The para-positioned fluorine atom significantly alters the electronic properties of the ring. Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect, while simultaneously having a weak electron-donating resonance effect. This electronic modulation can influence the molecule's pKa and its ability to participate in π-stacking or halogen bonding interactions.

-

Chiral Center: The C3 carbon is a stereocenter, bonded to four different groups (a hydrogen, the 4-fluorophenyl ring, and two carboxymethyl groups). Consequently, the molecule exists as a pair of enantiomers, (R)-3-(4-Fluorophenyl)pentanedioic acid and (S)-3-(4-Fluorophenyl)pentanedioic acid. This is a critical consideration in drug development, as different enantiomers of a chiral molecule often exhibit vastly different pharmacological and toxicological profiles.

Part 3: Synthesis Protocol and Mechanistic Rationale

The reliable synthesis of this molecule is paramount for its use in research and development. The following protocol, adapted from established methods, outlines a high-yield pathway.[1]

Step-by-Step Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Protocol Details and Causality

-

Saponification/Hydrolysis: The starting material, 2-(4-Fluorophenyl)-1,1,3-trimethoxycarbonylpropane, is treated with aqueous sodium hydroxide in methanol.[1]

-

Rationale: NaOH is a strong base that catalyzes the hydrolysis (saponification) of the three methyl ester groups to their corresponding carboxylate salts (sodium carboxylates). Methanol serves as a co-solvent to ensure miscibility of the organic starting material and the aqueous base. Stirring for 12 hours ensures the reaction proceeds to completion.

-

-

Acidification and Decarboxylation: After removing the methanol, concentrated hydrochloric acid is added, and the mixture is heated to reflux.[1]

-

Rationale: HCl is a strong acid that serves two purposes. First, it protonates the carboxylate salts to form the free carboxylic acids. Second, the starting material is a gem-dicarboxylate (a malonic ester derivative), which, upon hydrolysis and heating in acidic conditions, readily undergoes decarboxylation (loss of CO₂) to yield the final pentanedioic acid structure.

-

-

Extraction and Workup: The product is extracted from the aqueous solution using ethyl acetate. The organic layer is then washed and dried.[1]

-

Rationale: Ethyl acetate is a water-immiscible organic solvent in which the desired product is soluble, allowing for its separation from the water-soluble inorganic salts (like NaCl). Washing with water and brine removes any remaining acid and inorganic impurities. Drying over an anhydrous salt like sodium sulfate removes residual water.

-

-

Purification: The crude product is purified by crystallization from ethyl acetate and hexane.[1]

-

Rationale: Crystallization is an effective technique for purifying solid compounds. The product is dissolved in a minimal amount of a hot solvent in which it is soluble (ethyl acetate) and then a solvent in which it is insoluble (hexane) is added to induce precipitation of the pure compound as the solution cools, leaving impurities behind in the solvent.

-

Part 4: Relevance in Medicinal and Materials Chemistry

While direct biological activity data for this compound is not widely published, the structural motif is highly relevant. Its analogs are known intermediates in the synthesis of significant pharmaceutical agents and advanced materials.

-

Analog to Baclofen Intermediate: The chloro-analog, 3-(4-chlorophenyl)pentanedioic acid, is a well-established intermediate in the synthesis of Baclofen, a muscle relaxant used to treat spasticity.[6][7] This highlights the potential of the fluoro-derivative as a building block for creating novel GABA analogs, where the fluorine atom could modulate the drug's activity or pharmacokinetic profile.

-

Role of Fluorophenyl Groups in Bioactive Molecules: The inclusion of a fluorophenyl moiety is a common strategy in modern drug design. For instance, various compounds containing this group have been investigated for their anticancer properties and as kinase inhibitors.[8][9][10] The unique electronic nature of the C-F bond can lead to stronger and more selective interactions with protein targets.

-

Scaffold for Coordination Polymers: Dicarboxylic acids are excellent ligands for constructing metal-organic frameworks (MOFs) and coordination polymers. The chloro-analog has been used to synthesize zinc(II) coordination polymers, which have applications in gas separation, catalysis, and fluorescence.[7] The fluoro-analog provides a similar scaffold with subtly different electronic properties, offering opportunities to create novel materials with tailored characteristics.

Conclusion

This compound is a precisely defined chemical entity whose molecular structure has been confirmed by comprehensive spectroscopic analysis. Its architecture, featuring a flexible dicarboxylic acid backbone, a chiral center, and an electronically-modified aromatic ring, makes it a valuable and versatile building block. The established, high-yield synthesis protocol ensures its accessibility for research. By drawing parallels with its chloro-analog, a key pharmaceutical intermediate, and considering the broader role of fluorination in medicinal chemistry, this guide establishes this compound as a compound of significant interest for professionals in drug discovery and materials science.

References

- Exploring 3-(4-Chlorophenyl)

- 3-(4-fluorophenyl)glutaric acid | 3449-63-6. ChemicalBook. (URL: )

- This compound - AbacipharmTech. (URL: )

- 3-(4-Chlorophenyl)pentanedioic acid. Sigma-Aldrich. (URL: )

- 3-(4-Chlorophenyl)pentanedioic acid. Echemi. (URL: )

- 3-(4-Fluorophenyl)glutaric acid. Echemi. (URL: )

- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.

- How can 3-(4-chlorophenyl) glutaric acid be synthesized and applied effectively? - FAQ. (URL: )

- Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. (URL: )

Sources

- 1. 3-(4-fluorophenyl)glutaric acid | 3449-63-6 [chemicalbook.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. echemi.com [echemi.com]

- 4. 3-(4-Chlorophenyl)pentanedioic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. innospk.com [innospk.com]

- 7. guidechem.com [guidechem.com]

- 8. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)pentanedioic Acid

Foreword: The Strategic Importance of 3-(4-Fluorophenyl)pentanedioic Acid in Modern Drug Discovery

To the discerning researcher, scientist, and drug development professional, the synthesis of a molecule is not merely a technical exercise but a foundational step in the journey of discovery. The compound this compound, a substituted glutaric acid, represents a scaffold of significant interest. Its structural analogue, 3-(4-chlorophenyl)pentanedioic acid, is a known key intermediate in the synthesis of Baclofen, a muscle relaxant that acts as a GABA-B receptor agonist.[1] The introduction of a fluorine atom in place of chlorine can profoundly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and receptor binding affinity. This guide provides a comprehensive technical overview of a robust and widely applicable pathway for the synthesis of this compound, intended to empower researchers with the practical knowledge to produce this valuable compound and explore its potential in medicinal chemistry.

I. A Versatile Three-Step Synthesis Pathway

A highly efficient and versatile route for the synthesis of 3-aryl glutaric acids, including the 4-fluoro substituted variant, commences with the corresponding aromatic aldehyde.[2] This three-step sequence involves a Knoevenagel condensation, a Michael addition, and a final one-pot acid hydrolysis and decarboxylation. This pathway is advantageous due to the ready availability of starting materials and moderate to good overall yields.[2]

Logical Flow of the Synthesis Pathway

The overall synthetic strategy is depicted below.

Caption: Overall workflow for the synthesis of this compound.

II. Mechanistic Insights and Rationale

A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[3] In this synthesis, the active methylene compound is diethyl malonate, and the carbonyl compound is 4-fluorobenzaldehyde. The reaction is typically catalyzed by a weak base.[4]

The mechanism proceeds as follows:

-

Enolate Formation: A basic catalyst abstracts an acidic proton from the α-carbon of diethyl malonate, forming a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzaldehyde.

-

Aldol Addition: A tetrahedral intermediate is formed, which then protonates to yield an aldol-type addition product.

-

Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated product, diethyl 4-fluorobenzylidenemalonate.[1]

Caption: Mechanism of the Knoevenagel condensation.

Step 2: Michael Addition

The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5][6] In this step, a second molecule of diethyl malonate (the Michael donor) adds to the newly formed diethyl 4-fluorobenzylidenemalonate (the Michael acceptor).

The mechanism is as follows:

-

Enolate Formation: A base deprotonates diethyl malonate to generate the nucleophilic enolate ion.

-

Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated ester, leading to the formation of a new enolate intermediate.

-

Protonation: The resulting enolate is protonated by the solvent or a proton source to yield the final product, tetraethyl 2-(4-fluorophenyl)propane-1,1,3,3-tetracarboxylate.[7][8]

Caption: Mechanism of the Michael addition.

Step 3: Acid Hydrolysis and Decarboxylation

The final step is a one-pot reaction that involves the hydrolysis of the four ester groups followed by the decarboxylation of the resulting malonic acid moieties.[2]

-

Acid-Catalyzed Ester Hydrolysis: Under acidic conditions and heat, the four ethyl ester groups are hydrolyzed to carboxylic acids. This is a reversible reaction, and the use of a large excess of water drives the equilibrium towards the products.[9][10]

-

Decarboxylation: The resulting intermediate, a substituted propane-1,1,3,3-tetracarboxylic acid, is unstable. Upon heating, the geminal dicarboxylic acid moieties readily undergo decarboxylation (loss of CO2) to yield the final, more stable this compound.

III. Detailed Experimental Protocol

The following protocol is a synthesized procedure based on the general method described by Kutama and Ahmed (2015) and standard laboratory practices for the involved reactions.[2]

Materials and Reagents

| Reagent/Material | Purity | Supplier (Example) |

| 4-Fluorobenzaldehyde | ≥98% | Sigma-Aldrich |

| Diethyl malonate | ≥99% | Sigma-Aldrich |

| Aluminum chloride (anhydrous) | ≥99% | Acros Organics |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| Magnesium sulfate (anhydrous) | - | VWR |

| Hydrochloric acid (concentrated) | 37% | J.T. Baker |

| Ether (diethyl ether) | Anhydrous | Fisher Scientific |

| Benzene | Anhydrous | EMD Millipore |

Step-by-Step Procedure

Step 1: Synthesis of Diethyl 4-fluorobenzylidenemalonate (Knoevenagel Condensation)

-

To a stirred mixture of 4-fluorobenzaldehyde (10.00 g, 80.57 mmol) and diethyl malonate (24.50 cm³, 161.1 mmol, 2 equivalents), slowly add anhydrous aluminum chloride (1.07 g, 8.06 mmol, 0.1 equivalents) at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the mixture into a beaker containing a mixture of ice-water (250 cm³) and concentrated hydrochloric acid (50 cm³).

-

Extract the aqueous layer with dichloromethane (3 x 150 cm³).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl 4-fluorobenzylidenemalonate as a yellow liquid. This crude product is typically used in the next step without further purification.

Step 2: Synthesis of Tetraethyl 2-(4-fluorophenyl)propane-1,1,3,3-tetracarboxylate (Michael Addition)

-

To the crude diethyl 4-fluorobenzylidenemalonate from the previous step, add another equivalent of diethyl malonate (12.25 cm³, 80.57 mmol).

-

Add a catalytic amount of a suitable base, such as sodium ethoxide or piperidine. Note: The original procedure by Kutama and Ahmed for a similar reaction was solvent-free, but a catalytic base is standard for Michael additions.

-

Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the crude tetraethyl 2-(4-fluorophenyl)propane-1,1,3,3-tetracarboxylate is obtained as a yellow liquid and is used directly in the final step.

Step 3: Synthesis of this compound (Hydrolysis and Decarboxylation)

-

To the crude tetraester from Step 2, add a mixture of concentrated hydrochloric acid (150 cm³) and water (150 cm³).

-

Heat the mixture under reflux for 6-8 hours, or until the reaction mixture becomes homogeneous.

-

After cooling to room temperature, evaporate the solvent to dryness under reduced pressure.

-

The resulting residue, a mixture of the desired product and ammonium chloride, is extracted with boiling ether (3 x 100 cm³).

-

Filter the combined ether extracts and evaporate the solvent to yield the crude this compound.

-

For purification, recrystallize the crude product from a suitable solvent system, such as benzene or a mixture of ethyl acetate and hexanes.

IV. Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₁FO₄ |

| Molecular Weight | 226.20 g/mol |

| Appearance | White solid |

| Melting Point | Typically in the range of 160-170 °C (literature dependent) |

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.16 (s, 2H, -COOH), 7.21 – 7.27 (m, 2H, Ar-H), 7.09 – 7.15 (m, 2H, Ar-H), 3.73 (quintet, J = 7.0 Hz, 1H, CH), 2.66 (dd, J = 15.9, 6.6 Hz, 2H, CH₂), 2.58 (dd, J = 15.9, 8.5 Hz, 2H, CH₂).[2]

-

¹³C NMR (100 MHz, DMSO-d₆): δ 173.1 (2 x C=O), 160.7 (d, J = 244.2 Hz, C-F), 130.4 (d, J = 14.2 Hz, Ar-C), 129.5 (d, J = 4.5 Hz, Ar-CH), 128.7 (d, J = 8.4 Hz, Ar-CH), 124.7 (d, J = 2.9 Hz, Ar-C), 115.8 (d, J = 22.5 Hz, Ar-CH), 39.4 (2 x CH₂), 31.8 (CH).[2]

-

FT-IR (ATR, cm⁻¹): Expect broad O-H stretch around 2900-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C-F stretching vibrations. The work by Kutama and Ahmed reports peaks at 2890 (broad) and 1693 cm⁻¹.[2]

-

Mass Spectrometry (TOF MS ES+): m/z 227 (MH⁺).[2]

V. Alternative Synthesis Strategies

While the presented three-step synthesis is robust, other methodologies for the preparation of 3-arylglutaric acids exist and may be adaptable for the fluoro-substituted analogue. These include:

-

Heck Reaction: The palladium-catalyzed Heck reaction could potentially be employed to couple a 4-fluorophenyl halide with a suitable five-carbon building block containing a double bond, which could then be further elaborated to the diacid.

-

Suzuki-Miyaura Coupling: A Suzuki coupling between 4-fluorophenylboronic acid and a suitable halo-substituted pentanedioic acid derivative could also be a viable route.[11]

These alternative pathways may offer advantages in terms of stereocontrol or functional group tolerance and represent fertile ground for further process development.

VI. Applications and Future Outlook

The primary application of this compound and its derivatives lies in the field of medicinal chemistry and drug discovery. The glutaric acid scaffold is a key component in various biologically active molecules.[2]

-

GABA Receptor Modulation: As an analogue of the Baclofen intermediate, this compound is a prime candidate for the synthesis of novel GABA-B receptor modulators. The 4-fluoro-substitution could enhance blood-brain barrier penetration and metabolic stability, potentially leading to compounds with improved therapeutic profiles for conditions such as spasticity, anxiety, and addiction.

-

Enzyme Inhibition: The dicarboxylic acid functionality can act as a pharmacophore for interacting with the active sites of various enzymes. Derivatives of this compound could be explored as inhibitors of proteases, kinases, or other enzymes implicated in disease.

-

Molecular Probes and Scaffolds: This compound can serve as a versatile building block for creating more complex molecular architectures. The phenyl ring can be further functionalized, and the carboxylic acid groups provide handles for amide bond formation, esterification, or reduction to alcohols, opening up a wide range of synthetic possibilities.

The development of efficient and scalable synthetic routes to this compound is a critical enabler for the exploration of its full potential in the development of next-generation therapeutics.

VII. References

-

Michael Addition Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

-

Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone. (2025, June 9). Filo. Retrieved from [Link]

-

Carbonyl Compounds. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

-

Exploring 3-(4-Chlorophenyl)pentanedioic Acid: Properties and Applications. (n.d.). LinkedIn. Retrieved from [Link]

-

Michael Addition Reaction | Mechanism | 1,4 | Donor | Acceptor | Applications. (n.d.). ADICHEMISTRY. Retrieved from [Link]

-

Kutama, I. U., & Ahmed, A. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. Chemistry Society of Nigeria Journal, 6(1). Retrieved from [Link]

-

Michael addition reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Synthesis of 3‐arylglutaric acids 6 a–j. (n.d.). ResearchGate. Retrieved from [Link]

-

Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved from [Link]

-

Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. (n.d.). Amazon S3. Retrieved from [Link]

-

The Knoevenagel Condensation. (n.d.). Organic Reactions. Retrieved from [Link]

-

Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. (2021). Nature Communications, 12(1), 4844. Retrieved from [Link]

-

21.6: Chemistry of Esters. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

-

Ch20: Hydrolysis of Esters. (n.d.). University of Calgary. Retrieved from [Link]

-

Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd. Retrieved from [Link]

Sources

- 1. Glutaric acid(110-94-1) 13C NMR spectrum [chemicalbook.com]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. CN105622412A - Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate - Google Patents [patents.google.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. preprints.org [preprints.org]

- 9. Heck Reaction [organic-chemistry.org]

- 10. View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole | Research Results in Pharmacology [rrpharmacology.ru]

- 11. wwjmrd.com [wwjmrd.com]

A Technical Guide to the Retrosynthesis of 3-(4-Fluorophenyl)pentanedioic Acid

This in-depth technical guide provides a comprehensive overview of the retrosynthetic analysis and forward synthesis of 3-(4-fluorophenyl)pentanedioic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for key experimental choices.

Introduction and Significance

This compound, also known as 3-(4-fluorophenyl)glutaric acid, is a dicarboxylic acid derivative with significant potential in various fields. The incorporation of a fluorine atom on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive synthon for the development of novel pharmaceuticals. Its structural analogue, 3-(4-chlorophenyl)pentanedioic acid, is a known intermediate in the synthesis of the muscle relaxant Baclofen, highlighting the potential utility of fluorinated derivatives in drug discovery. This guide will explore logical and efficient synthetic strategies for the preparation of this target molecule.

Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing the target molecule into simpler, commercially available starting materials.[1][2] The retrosynthesis of this compound reveals two primary and logical bond disconnections, leading to two distinct and viable synthetic strategies.

The primary disconnection points are the two C-C bonds alpha to the carboxylic acid groups. This leads to the identification of key precursors and reactions.

Caption: Retrosynthetic analysis of this compound.

This analysis presents two main strategies:

-

Route A: The Knoevenagel Condensation followed by Michael Addition. This approach involves the initial reaction of 4-fluorobenzaldehyde with diethyl malonate to form an unsaturated intermediate, which then undergoes a Michael addition with a second molecule of diethyl malonate.

-

Route B: The Direct Michael Addition. This strategy focuses on the conjugate addition of diethyl malonate to a pre-formed α,β-unsaturated ester, namely ethyl (E)-3-(4-fluorophenyl)acrylate.

Both pathways converge on the intermediate diethyl 3-(4-fluorophenyl)pentanedioate, which upon hydrolysis, yields the final product.

Forward Synthesis: Pathways and Protocols

This section details the forward synthesis for both proposed routes, providing step-by-step protocols and the rationale behind the chosen conditions.

Route A: Knoevenagel Condensation and Subsequent Michael Addition

This is a robust and well-established method for the synthesis of 3-arylpentanedioic acids.[3]

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[4] In this step, 4-fluorobenzaldehyde reacts with diethyl malonate in the presence of a basic catalyst to yield diethyl 2-(4-fluorobenzylidene)malonate. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl carbon, facilitating the reaction.[5]

Caption: Knoevenagel condensation of 4-fluorobenzaldehyde and diethyl malonate.

Experimental Protocol:

-

Materials: 4-Fluorobenzaldehyde, Diethyl Malonate, Piperidine, Ethanol.

-

Procedure:

-

To a solution of 4-fluorobenzaldehyde (10 mmol) and diethyl malonate (12 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (0.5 mmol).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with dilute hydrochloric acid and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the product by vacuum distillation or column chromatography.

-

| Reactant/Product | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 4-Fluorobenzaldehyde | 124.11 | 10 | 1.24 g |

| Diethyl Malonate | 160.17 | 12 | 1.92 g (1.8 mL) |

| Piperidine | 85.15 | 0.5 | ~0.04 g (43 µL) |

| Diethyl 2-(4-fluorobenzylidene)malonate | 266.26 | Theoretical ~10 | ~2.66 g |

The product from the Knoevenagel condensation, an electron-deficient alkene, readily undergoes a Michael addition with another equivalent of diethyl malonate.[6] This reaction forms the carbon skeleton of the target molecule.

Experimental Protocol:

-

Materials: Diethyl 2-(4-fluorobenzylidene)malonate, Diethyl Malonate, Sodium Ethoxide, Ethanol.

-

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium (10 mmol) in absolute ethanol (30 mL).

-

To this solution, add diethyl malonate (11 mmol) dropwise at room temperature.

-

Then, add a solution of diethyl 2-(4-fluorobenzylidene)malonate (10 mmol) in ethanol dropwise.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Neutralize the reaction with dilute hydrochloric acid and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude tetraethyl 1-(4-fluorophenyl)propane-1,1,3,3-tetracarboxylate. This intermediate is often carried forward to the next step without extensive purification.[3]

-

Route B: Direct Michael Addition

This route offers a more convergent approach by first preparing the α,β-unsaturated ester.

This Michael acceptor can be synthesized via several olefination reactions, with the Wittig or Horner-Wadsworth-Emmons reactions being common choices. For simplicity and good E-selectivity, a Horner-Wadsworth-Emmons reaction is often preferred.

Sources

- 1. WO2015141758A1 - Asymmetric hydrolysis of 3-substituted glutarimide - Google Patents [patents.google.com]

- 2. organicreactions.org [organicreactions.org]

- 3. scispace.com [scispace.com]

- 4. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

An In-Depth Technical Guide to the NMR Analysis of 3-(4-Fluorophenyl)pentanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of 3-(4-Fluorophenyl)pentanedioic Acid and the Role of NMR

This compound (CAS No: 3449-63-6) belongs to the class of 3-aryl-glutaric acids.[4] Its structural motif, featuring a fluorinated aromatic ring and a dicarboxylic acid backbone, makes it an intriguing candidate for investigation in drug design. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug development.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of small molecules like this compound.[1][2] Its ability to provide detailed information about the chemical environment of individual atoms, their connectivity, and spatial arrangement is crucial for confirming the identity and integrity of newly synthesized compounds.[2]

This guide will delve into the theoretical and practical aspects of conducting a thorough NMR analysis of this compound, covering ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

Molecular Structure and Predicted NMR Active Nuclei

The structure of this compound is foundational to understanding its NMR spectra.

Figure 1: Chemical structure of this compound.

The primary NMR active nuclei in this molecule are:

-

¹H (Proton): Abundant and highly sensitive, providing key information on the number and types of hydrogen atoms.

-

¹³C (Carbon-13): With a low natural abundance, it reveals the carbon skeleton of the molecule.

-

¹⁹F (Fluorine-19): A highly sensitive nucleus with a wide chemical shift range, offering specific insights into the fluorinated portion of the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the chemical environment and connectivity of the protons.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| COOH | 10.0 - 12.0 | Broad singlet | N/A | The acidic protons of carboxylic acids are highly deshielded and often appear as a broad signal due to hydrogen bonding and chemical exchange. |

| H-2', H-6' (Aromatic) | 7.1 - 7.3 | Doublet of doublets or triplet | JH-F ≈ 8-9 Hz (ortho), JH-H ≈ 8-9 Hz (ortho) | These protons are ortho to the fluorine atom and will be deshielded. They will couple to the adjacent aromatic protons and the fluorine atom. |

| H-3', H-5' (Aromatic) | 6.9 - 7.1 | Doublet of doublets or triplet | JH-H ≈ 8-9 Hz (ortho), JH-F ≈ 5-6 Hz (meta) | These protons are meta to the fluorine atom and will be less deshielded than the ortho protons. They will couple to the adjacent aromatic protons and the fluorine atom. |

| H-3 (Aliphatic) | 3.0 - 3.4 | Quintet or multiplet | JH-H ≈ 7 Hz | This methine proton is adjacent to the electron-withdrawing aromatic ring and the two methylene groups, leading to a downfield shift. |

| H-2, H-4 (Aliphatic) | 2.5 - 2.8 | Doublet of doublets or multiplet | JH-H ≈ 7 Hz (vicinal), JH-H ≈ 15 Hz (geminal) | These diastereotopic methylene protons are adjacent to the chiral center (C-3) and the electron-withdrawing carboxylic acid groups, resulting in a downfield shift and potentially complex splitting patterns. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon framework of the molecule.

| Carbon(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) | Rationale |

| C=O (Carboxylic Acid) | 170 - 180 | Singlet | N/A | Carbonyl carbons of carboxylic acids are significantly deshielded. |

| C-4' (Aromatic, C-F) | 160 - 165 | Doublet | ¹JC-F ≈ 240-250 Hz | The carbon directly bonded to fluorine experiences a large one-bond coupling and is deshielded. |

| C-1' (Aromatic) | 138 - 142 | Doublet | ⁴JC-F ≈ 3-4 Hz | The ipso-carbon attached to the pentanedioic acid chain will show a small long-range coupling to fluorine. |

| C-2', C-6' (Aromatic) | 128 - 132 | Doublet | ²JC-F ≈ 20-25 Hz | These carbons are ortho to the fluorine and will exhibit a two-bond coupling. |

| C-3', C-5' (Aromatic) | 115 - 120 | Doublet | ³JC-F ≈ 7-9 Hz | These carbons are meta to the fluorine and will show a three-bond coupling. |

| C-3 (Aliphatic) | 40 - 45 | Singlet | N/A | The methine carbon attached to the aromatic ring. |

| C-2, C-4 (Aliphatic) | 35 - 40 | Singlet | N/A | The methylene carbons adjacent to the carboxylic acid groups. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides specific information about the fluorine-containing part of the molecule.

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| Ar-F | -110 to -120 | Multiplet | JF-H ≈ 8-9 Hz (ortho), JF-H ≈ 5-6 Hz (meta) | The chemical shift is typical for a fluorine atom on a benzene ring. It will be split by the ortho and meta protons. |

Experimental Protocols

A robust NMR analysis requires careful sample preparation and selection of appropriate experimental parameters.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Common choices for carboxylic acids include Dimethyl Sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD), or Deuterium Oxide (D₂O) with a small amount of base (e.g., NaOD) to aid dissolution. DMSO-d₆ is often preferred as it allows for the observation of the acidic COOH protons.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard that has a resonance that does not overlap with the analyte signals.

NMR Data Acquisition

The following workflow outlines the key experiments for a comprehensive analysis.

Figure 2: Recommended NMR experimental workflow.

Step-by-Step Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. This will provide initial information on the proton environments and integration for purity assessment.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This will show the number of unique carbon atoms. Note that carbons coupled to fluorine will appear as multiplets.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This will confirm the presence and chemical environment of the fluorine atom.

-

2D NMR (for detailed structural confirmation):

-

¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, confirming the connectivity of the aliphatic chain.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connection of the pentanedioic acid chain to the aromatic ring.

-

Data Interpretation: A Self-Validating System

The trustworthiness of the NMR analysis lies in the congruence of data from multiple experiments.

-

Cross-Verification: The number of proton and carbon signals should match the molecular structure. The splitting patterns in the ¹H spectrum should be consistent with the connectivity established by COSY. The correlations in the HSQC and HMBC spectra should confirm the complete molecular framework.

-

Fluorine Coupling: The characteristic splitting patterns due to ¹H-¹⁹F and ¹³C-¹⁹F coupling provide definitive markers for the fluorophenyl moiety. The observed coupling constants should be within the expected ranges for ortho, meta, and para relationships.

-

Purity Assessment: The integration of the proton signals in the ¹H NMR spectrum, relative to a known internal standard, can be used to determine the purity of the sample.

Conclusion

While experimental spectra for this compound are not widely published, a detailed and reliable structural analysis can be achieved through a combination of predictive knowledge and a systematic, multi-faceted NMR experimental approach. By leveraging the power of ¹H, ¹³C, and ¹⁹F NMR, in conjunction with two-dimensional techniques, researchers and drug development professionals can confidently verify the structure and assess the purity of this and other novel chemical entities, ensuring the integrity of their scientific endeavors.

References

-

Moore, S. (2020). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. AZoLifeSciences. [Link]

-

AbacipharmTech. This compound. [Link]

- Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). Perspectives on NMR in drug discovery: a technique comes of age. Nature Reviews Drug Discovery, 1(3), 211-219.

-

News-Medical.Net. (2022). NMR spectrometry analysis for drug discovery and development. [Link]

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Product Center - Huateng Pharma PEG Derivatives, APIs, Intermediates & Reagents [en.huatengsci.com]

- 3. Buy (S)-3-(4-fluorophenyl)pentanedioic acid monomethyl ester (EVT-15507861) | 216690-16-3 [evitachem.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

A Technical Guide to the Mass Spectrometric Analysis of 3-(4-Fluorophenyl)pentanedioic Acid

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-(4-Fluorophenyl)pentanedioic acid (C₁₁H₁₁FO₄, Mol. Wt.: 242.20 g/mol ). Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the causal reasoning behind methodological choices. We will explore two primary analytical workflows—Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)—offering detailed experimental procedures, expected fragmentation patterns, and data interpretation strategies. The guide is grounded in established principles of mass spectrometry for dicarboxylic acids and halogenated aromatic compounds, ensuring a robust and scientifically sound approach to structural elucidation and quantification.

Introduction: Analytical Strategy and Molecular Considerations

This compound is a dicarboxylic acid featuring a stable fluorophenyl group. Its structure presents a dual analytical challenge: the polar, non-volatile dicarboxylic acid moiety and the aromatic system. The presence of these functional groups dictates the optimal mass spectrometric approach.

-

Dicarboxylic Acid Groups: The two carboxylic acid groups make the molecule polar and thermally labile, with low volatility. This characteristic strongly favors analysis by Liquid Chromatography-Electrospray Ionization (LC-ESI-MS), which is well-suited for polar and non-volatile analytes.[1][2]

-

Fluorophenyl Group: The aromatic ring is susceptible to fragmentation under high-energy ionization, such as Electron Ionization (EI).[3] The high strength of the carbon-fluorine bond can influence fragmentation pathways, making them distinct from chloro- or bromo-substituted analogs.[4] Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is feasible but necessitates a chemical derivatization step to increase the analyte's volatility and thermal stability.[5]

The choice between these two workflows depends on the analytical goal, sample matrix, and available instrumentation. LC-ESI-MS is generally preferred for direct analysis, especially in complex biological matrices, while GC-EI-MS can provide complementary, highly detailed fragmentation data for structural confirmation of a purified standard.

Recommended Analytical Workflows

The logical selection of an analytical workflow is paramount. The following diagram outlines the decision-making process based on sample properties and analytical objectives.

Caption: Workflow selection for analyzing this compound.

Workflow 1: Liquid Chromatography-Electrospray Ionization (LC-ESI-MS)

This workflow is the most direct method for analyzing the target compound, leveraging its inherent polarity. ESI is a "soft" ionization technique that typically preserves the molecular species, making it ideal for determining molecular weight.[1][2] Analysis in negative ion mode is highly effective for carboxylic acids due to their acidic nature.[6]

Detailed Experimental Protocol: LC-ESI-MS

-

Sample Preparation:

-

Accurately weigh 1 mg of this compound.

-

Dissolve in 1 mL of a 50:50 (v/v) mixture of HPLC-grade methanol and water to create a 1 mg/mL stock solution.

-

Prepare a working solution of 10 µM by diluting the stock solution with the same solvent mixture.[1]

-

For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be required to remove interferences.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Negative Ion Electrospray (ESI-).

-

Mass Analyzer: Triple Quadrupole or Orbitrap.

-

Capillary Voltage: -3.0 kV.

-

Source Temperature: 120°C.[7]

-

Desolvation Gas Flow (N₂): 600 L/hr at 300°C.[7]

-

MS1 Scan Range: m/z 50-300.

-

MS/MS (Tandem MS): Isolate the precursor ion (m/z 241.1) and apply collision-induced dissociation (CID) with argon. Optimize collision energy (typically 10-30 eV) to induce fragmentation.

-

Expected Data and Fragmentation (ESI-)

In negative ESI mode, the primary ion observed will be the deprotonated molecule, [M-H]⁻.

| Ion Species | Calculated m/z | Description |

| [M-H]⁻ | 241.0569 | Precursor Ion (Deprotonated Molecule) |

| [M-H-H₂O]⁻ | 223.0464 | Loss of water |

| [M-H-CO₂]⁻ | 197.0619 | Decarboxylation |

| [M-H-HCOOH]⁻ | 195.0823 | Loss of formic acid |

The fragmentation of dicarboxylic acid monoanions is well-documented and primarily proceeds through losses of neutral molecules like water and carbon dioxide.[8]

Caption: Predicted ESI fragmentation pathway for [M-H]⁻ of the target compound.

Workflow 2: Gas Chromatography-Electron Ionization (GC-EI-MS)

This workflow provides highly detailed fragmentation patterns useful for unambiguous structural confirmation. EI is a high-energy, "hard" ionization technique that generates numerous fragment ions, creating a characteristic fingerprint for the molecule.[9] Because the target analyte is not volatile, derivatization is a mandatory first step.[5] Silylation, which converts the acidic protons of the carboxylic acids into trimethylsilyl (TMS) esters, is a common and effective strategy.

Detailed Experimental Protocol: GC-EI-MS

-

Derivatization (Silylation):

-

Place ~0.5 mg of the dried, purified compound into a 2 mL reaction vial.

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine (as a catalyst/solvent).

-

Seal the vial and heat at 70°C for 60 minutes.

-

Cool the vial to room temperature before injection. The resulting product is the di-TMS ester.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.

-

Injection: 1 µL, splitless mode.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[10]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-500.

-

Expected Data and Fragmentation (EI)

The derivatized molecule (di-TMS ester) has a molecular weight of 386.5 g/mol . The molecular ion ([M]⁺• at m/z 386) may be weak or absent.[11] The fragmentation pattern will be rich and informative.

| Predicted m/z | Ion Structure/Origin | Description |

| 371 | [M-CH₃]⁺ | Loss of a methyl radical from a TMS group. A very common fragmentation. |

| 299 | [M-COOTMS]⁺ | Cleavage of a silylated carboxyl group. |

| 267 | [M-CH₂COOTMS]⁺• | Alpha-cleavage next to the aromatic ring. |

| 193 | [FC₆H₄CHCH₂]⁺ | Fragment containing the fluorophenyl group after cleavage. |

| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | Rearrangement ion characteristic of di-silylated compounds. |

| 109 | [FC₆H₄]⁺ | Fluorophenyl cation. |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation, often a base peak. |

The fragmentation of the aromatic ring itself is also expected. Alkyl-substituted benzenes often fragment to form a highly stable tropylium cation.[3] In this case, a fluorotropylium or related ion could be formed.

Caption: Predicted major EI fragmentation pathways for the di-TMS derivative.

Conclusion

The mass spectrometric analysis of this compound can be effectively accomplished using two complementary workflows. LC-ESI-MS in negative ion mode offers a direct, sensitive method for determining the molecular weight and primary fragmentation involving losses of water and CO₂. For definitive structural elucidation, GC-EI-MS of the silylated derivative provides a reproducible and detailed fragmentation fingerprint. The application of high-resolution mass spectrometry within either workflow would further enhance confidence by enabling the determination of elemental compositions for precursor and fragment ions. By understanding the chemical nature of the analyte and the principles of each technique, researchers can generate high-quality, reliable data for confident identification and characterization.

References

-